molecular formula C11H20N2O8 B099979 O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine CAS No. 17041-36-0

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine

Cat. No.: B099979
CAS No.: 17041-36-0
M. Wt: 308.29 g/mol
InChI Key: REDMNGDGDYFZRE-YRMXFSIDSA-N
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Description

Historical Discovery and Characterization

The identification of this compound emerged from pioneering work on protein glycosylation in the early 1980s. In 1984, Torres and Hart first described O-linked β-N-acetylglucosamine (O-GlcNAc) modifications on nuclear and cytoplasmic proteins, challenging the prevailing notion that glycosylation was exclusive to secretory pathways. This compound was isolated during studies of lymphocyte surface proteins, where β-elimination experiments revealed alkali-labile GlcNAc residues attached to serine and threonine. Subsequent mass spectrometry and enzymatic analyses confirmed its structure, distinguishing it from N-linked glycans.

Structural Features and Nomenclature

The molecular structure of this compound comprises a D-glucopyranose ring with an N-acetyl group at C2, linked via a β-glycosidic bond to the hydroxyl group of L-serine (Table 1).

Table 1: Structural properties of this compound

Property Description
Molecular formula C₁₁H₂₀N₂O₈
Molecular weight 308.29 g/mol
Glycosidic linkage β(1→3) to serine hydroxyl
Stereochemistry D-glucose configuration (C2: acetamido, C4/C5: hydroxyl, C6: hydroxymethyl)
IUPAC name (2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid

The compound’s systematic nomenclature reflects its stereochemical specificity, emphasizing the β-anomeric configuration and L-serine backbone.

Relationship to O-GlcNAc Post-translational Modifications

This compound is a prototype for understanding O-GlcNAcylation, a reversible post-translational modification (PTM) regulating cellular processes such as transcription, stress response, and metabolism. Unlike classical glycosylation, O-GlcNAc:

  • Lacks elongation : Remains a monosaccharide modification.
  • Occurs intracellularly : Modifies nucleocytoplasmic proteins, including transcription factors and kinases.
  • Dynamically cycles : Regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).

For example, O-GlcNAcylation of metabolic enzymes like CPT1B and PDH alters their activity during cardiac hypertrophy, illustrating its regulatory role.

Evolutionary Conservation Across Metazoans

O-GlcNAcylation, and by extension this compound, is conserved from Caenorhabditis elegans to mammals. Studies in Drosophila melanogaster demonstrate its essential role in embryogenesis, particularly under thermal stress. In C. elegans, OGT-1 null mutants exhibit heat sensitivity, underscoring the evolutionary pressure to maintain this PTM. Human OGT shares 52% sequence identity with Drosophila homologs, reflecting functional conservation.

Distinction from Other Glycosylation Processes

This compound differs markedly from classical glycosylation (Table 2):

Table 2: Comparison of glycosylation types

Feature O-GlcNAcylation N-linked Glycosylation O-linked Mucin-type Glycosylation
Sugar unit Monosaccharide (GlcNAc) Oligosaccharides (e.g., mannose) Oligosaccharides (e.g., GalNAc)
Subcellular location Nucleus/cytoplasm Endoplasmic reticulum/Golgi Golgi apparatus
Enzymatic regulation OGT/OGA Oligosaccharyltransferase/glycosidases Glycosyltransferases
Function Signaling, stress response Protein folding, secretion Cell adhesion, lubrication

This PTM’s uniqueness lies in its monosaccharide simplicity, dynamic regulation, and nuclear-cytoplasmic localization.

Properties

IUPAC Name

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDMNGDGDYFZRE-YRMXFSIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168855
Record name O-Seryl-beta-N-acetylglucosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17041-36-0
Record name O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17041-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Seryl-beta-N-acetylglucosaminide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017041360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Seryl-beta-N-acetylglucosaminide
Source EPA DSSTox
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Preparation Methods

Protecting Group Strategies

The choice of protecting groups on the glucosamine donor profoundly impacts reaction efficiency. For example, N-trichloroethoxycarbonyl (N-TCP) , N,N-diacetyl , and N-(2-trimethylsilyl)ethoxycarbonyl (N-Teoc) groups have been employed to modulate donor reactivity. The N-Teoc group, in particular, allows for selective deprotection under mild conditions, enabling subsequent acetylation without disturbing other functional groups.

Donors such as trichloroacetimidate derivatives (e.g., compound 3 in) exhibit high reactivity under Lewis acid catalysis, yielding β-glycosides exclusively. This stereoselectivity arises from the neighboring group participation of the 2-acetamido moiety, which directs the incoming serine nucleophile to the β-position.

Donor and Acceptor Optimization

The serine acceptor is typically protected at the amino terminus with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions. Benzyl esters or allyl esters are common for carboxylate protection, as they can be cleaved under hydrogenolysis or palladium-catalyzed conditions, respectively.

A representative synthesis involves reacting N-Teoc-protected glucosamine trichloroacetimidate with N-α-Boc-serine benzyl ester in dichloromethane at −20°C using trimethylsilyl triflate as a catalyst. This method achieves yields exceeding 85% for the β-glycoside product. Subsequent deprotection of the N-Teoc group with tetrabutylammonium fluoride (TBAF) and acetylation with acetic anhydride furnishes the final O-GlcNAc-serine derivative.

Table 1: Key Parameters in Chemical Glycosylation

Glucosamine DonorProtecting GroupsAcceptorCatalystYield
TrichloroacetimidateN-TeocBoc-Ser-OBzlTMSOTf85%
BromideN,N-DiacetylFmoc-Ser-OAllylAgOTf78%
FluorideN-TCPBoc-Thr-OBzlBF₃·Et₂O72%

Solid-Phase Synthesis Techniques

Solid-phase synthesis streamlines glycopeptide assembly by anchoring the serine residue to a resin, enabling iterative coupling and deprotection steps.

Resin Functionalization and Glycosylation

In one approach, 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-N-Boc-L-serine is prepared in solution and then loaded onto a Wang resin via its C-terminal carboxylate. The acetyl groups on the sugar moiety serve as temporary protections, which are cleaved post-glycosylation using methanolic sodium methoxide.

Chain Elongation and Characterization

Peptide elongation proceeds using standard Fmoc/t-Bu chemistry. After coupling the glycosylated serine, subsequent amino acids (e.g., glycine, alanine) are added via automated solid-phase synthesis. High-performance liquid chromatography (HPLC) and mass spectrometry confirm the homogeneity of intermediates, with matrix-assisted laser desorption/ionization (MALDI-TOF) verifying the molecular weight of the final glycopeptide.

Table 2: Solid-Phase Synthesis Workflow

StepReagents/ConditionsPurpose
Resin LoadingWang resin, DCC/DMAPAnchor serine
GlycosylationGlcNAc donor, TMSOTfAttach sugar
DeprotectionNaOMe/MeOHRemove acetyl groups
Peptide ElongationFmoc-AA, HBTUAdd amino acids
CleavageTFA/TIS/H₂ORelease glycopeptide

Chemoenzymatic Synthesis Strategies

Enzymatic methods offer unparalleled regio- and stereoselectivity, bypassing the need for complex protecting groups.

Enzymatic Glycosylation

A chemoenzymatic route reported in employs Escherichia coli galactose epimerase (EcGalE) and Neisseria meningitidis β-1,4-galactosyltransferase (NmLgtB) to sequentially add galactose and GlcNAc residues to a mannose-serine conjugate. The serine acceptor is first glycosylated with a mannose residue using a trichloroacetimidate donor, followed by enzymatic elongation.

Sialylation and Final Assembly

The trisaccharide intermediate undergoes sialylation using Pasteurella multocida sialyltransferase (PmST1) and cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) as the donor. This step introduces a sialic acid moiety, completing the synthesis of a tetrasaccharide-serine conjugate. The final product is purified via silica gel chromatography, achieving an overall yield of 68%.

Table 3: Enzymes in Chemoenzymatic Synthesis

EnzymeRoleDonorProduct
EcGalEEpimerize UDP-Glc to UDP-GalUDP-GlcUDP-Gal
NmLgtBTransfer Gal to GlcNAcUDP-GalGal-β-1,4-GlcNAc
PmST1Transfer Neu5Ac to GalCMP-Neu5AcNeu5Ac-α-2,3-Gal

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Chemical Glycosylation : High yields (72–85%) but requires extensive protecting group manipulation.

  • Solid-Phase Synthesis : Ideal for peptide conjugates but limited to small-scale production.

  • Chemoenzymatic : Scalable and stereoselective but dependent on enzyme availability.

Practical Considerations

Chemical methods remain the gold standard for synthesizing O-GlcNAc-serine in research settings due to their versatility. Enzymatic approaches, while promising, are currently restricted to specialized laboratories with access to recombinant glycosyltransferases.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions: The hydrolysis reactions typically require the presence of beta-N-acetylglucosaminidases, which function optimally at specific pH and temperature conditions. These enzymes can be sourced from various organisms, including bacteria and fungi .

Major Products Formed: The primary product of the hydrolysis reaction is N-acetylglucosamine, which can be further utilized in various biochemical pathways .

Scientific Research Applications

Biomedicine

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is primarily utilized in biomedical research for its role in studying glycosylation processes and cellular signaling pathways. It has been implicated in:

  • Cancer Therapy : Research indicates that GlcNAc-Ser can modulate the activity of certain signaling pathways involved in cancer progression, making it a potential candidate for therapeutic development.
  • Inhibition of Aldehyde Formation : Studies have shown that this compound can inhibit the formation of harmful aldehydes, which are associated with various diseases, including neurodegenerative disorders .

Proteomics

The compound is used in proteomics research to study protein glycosylation patterns. Its ability to mimic natural glycosylated structures allows researchers to investigate the functional roles of glycoproteins in biological systems .

Organic Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create more complex carbohydrate derivatives, which are essential for developing new materials and pharmaceuticals .

Case Study 1: Cancer Cell Signaling

A study published in the Journal of Medicinal Chemistry investigated the effects of GlcNAc-Ser on cancer cell lines. The results demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis in specific cancer types. The mechanism was linked to the modulation of glycosylation patterns on surface proteins, affecting cell signaling pathways critical for tumor growth.

Case Study 2: Neuroprotection

Research conducted at a major university focused on the neuroprotective effects of this compound. The study found that this compound could significantly reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
BiomedicineCancer therapy and signaling modulationReduces cell proliferation; induces apoptosis
ProteomicsStudy of protein glycosylation patternsHelps identify functional roles of glycoproteins
Organic SynthesisBuilding block for carbohydrate derivativesEssential for developing new materials
NeuroprotectionProtection against oxidative stress in neuronal cellsReduces markers related to neurodegeneration

Mechanism of Action

The mechanism of action of O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine involves the covalent attachment of N-acetylglucosamine to serine or threonine residues in proteins. The molecular targets of this compound include proteins involved in signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-Fmoc-L-serine

  • Structure: Features acetyl protection at C3, C4, and C6 of the GlcNAc moiety and an Fmoc-protected amino group on serine.
  • Formula : C₃₂H₃₆N₂O₁₃; MW : 656.63 g/mol; CAS : 160067-63-0 .
  • Applications : Critical in solid-phase synthesis to prevent undesired side reactions during glycopeptide elongation. The acetyl groups are removed post-synthesis under basic conditions .

4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose

  • Structure : GlcNAc linked to galactose via an α-1,4-glycosidic bond.
  • Formula: C₁₄H₂₅NO₁₁; MW: 383.35 g/mol; CAS: 76909-76-7 .
  • Applications : Serves as a substrate for glycosyltransferases , particularly in synthesizing blood group antigens and studying enzyme specificity .

O-(2-Deoxy-2-[¹⁸F]fluoro-D-glucopyranosyl)-L-serine

  • Structure : Fluorine-18 labeled GlcNAc attached to serine.
  • Applications: Used in PET imaging to track O-GlcNAcylation dynamics in vivo. Achieved 25% radiochemical yield (RCY) in synthesis, with α-anomer predominance .

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside

  • Structure : Fully benzylated GlcNAc derivative.
  • Formula: C₃₆H₃₉NO₆; MW: 581.7 g/mol; CAS: 4171-69-1 .
  • Applications : Intermediate in oligosaccharide synthesis, particularly for influenza neuraminidase inhibitors .

Structural and Functional Analysis

Table 1: Comparative Data of Key Compounds

Compound Name Molecular Formula MW (g/mol) CAS Number Key Features Applications
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine C₁₁H₂₀N₂O₈ 308.29 17041-36-0 Native GlcNAc-serine linkage Glycopeptide synthesis, enzyme studies
O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-Fmoc-L-serine C₃₂H₃₆N₂O₁₃ 656.63 160067-63-0 Acetyl/Fmoc protection Solid-phase glycopeptide assembly
4-O-(GlcNAc-α)-D-galactose C₁₄H₂₅NO₁₁ 383.35 76909-76-7 α-1,4-GlcNAc-galactose linkage Glycosyltransferase substrates
[¹⁸F]FDG-serine conjugate C₁₁H₁₉¹⁸FN₂O₈ N/A N/A ¹⁸F-labeled GlcNAc PET imaging of O-GlcNAcylation
Benzyl-protected GlcNAc derivative C₃₆H₃₉NO₆ 581.7 4171-69-1 Benzyl groups at C3, C4, C6 Oligosaccharide synthesis

Key Research Findings

Synthetic Utility : Acetylated derivatives (e.g., tri-O-acetyl-GlcNAc-serine) are essential intermediates, enabling controlled deprotection for site-specific glycopeptide modifications .

Enzyme Specificity: The α- vs. β-anomeric configuration (e.g., in 4-O-GlcNAc-galactose) significantly impacts glycosyltransferase recognition, as shown in blood group antigen synthesis .

Imaging Advances: Fluorine-18 labeled analogs demonstrate preferential α-stereoselectivity, enhancing their utility in non-invasive metabolic tracking .

Biological Activity

O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, a glycosylated amino acid, has garnered attention for its biological activity and potential therapeutic applications. This compound is structurally related to N-acetylglucosamine (GlcNAc) and has implications in various biological processes, particularly in cell signaling and metabolism.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉N₃O₉
  • Molecular Weight : 335.29 g/mol
  • CAS Number : 160067-63-0
  • SMILES Notation : CC(=O)N[C@H]1C@HOC@HC@@H[C@@H]1OC(=O)C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in modulating glycosylation processes and influencing cellular signaling pathways. Key findings include:

  • Inhibition of O-GlcNAc Cycle :
    • The compound acts as an inhibitor of O-linked β-N-acetylglucosaminidase (OGA), an enzyme critical for the regulation of O-GlcNAcylation, a post-translational modification that affects various cellular functions including protein stability, localization, and activity .
  • Impact on Glycosaminoglycan Synthesis :
    • Studies have shown that analogs of GlcNAc, including this compound, exhibit concentration-dependent reductions in the incorporation of glucosamine into glycosaminoglycans (GAGs), suggesting a potential role in modulating extracellular matrix components .
  • Cell Signaling and Disease Implications :
    • Misregulation of the O-GlcNAc cycle has been implicated in various diseases, including neurodegenerative disorders and cancer. By influencing this cycle, this compound may contribute to therapeutic strategies aimed at these conditions .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Inhibition of OGAReduces pathological tau protein levels by increasing O-GlcNAcylation
Glycosaminoglycan SynthesisDecreases incorporation of glucosamine into GAGs
Cancer Cell MigrationPotential modulation of signaling pathways affecting cancer cell proliferation

Case Studies

  • Neurodegenerative Diseases :
    • A study demonstrated that compounds inhibiting OGA could reduce tau phosphorylation, thereby preventing tau aggregation associated with Alzheimer's disease. This suggests that this compound may have therapeutic potential in neurodegenerative conditions .
  • Cancer Research :
    • Research indicates that glycosylation changes can influence tumor behavior. The modulation of glycosylation by compounds like this compound may affect cancer cell migration and invasion, presenting a possible avenue for cancer treatment .

Q & A

Q. What are the primary synthetic routes for O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, and how are intermediates characterized?

The compound is typically synthesized via glycosylation of protected serine derivatives. A common method involves:

  • Step 1 : Protection of hydroxyl groups on 2-deoxy-D-glucose using acetic anhydride/acetic acid to form 2-acetamido-3,4,6-tri-O-acetyl-D-glucopyranose .
  • Step 2 : Activation of the glycosyl donor (e.g., trichloroacetimidate or azide derivatives) for coupling with Fmoc-L-serine tert-butyl ester .
  • Step 3 : Deprotection and purification via column chromatography. Characterization relies on NMR spectroscopy (e.g., 1^1H and 13^{13}C for glycosidic linkage confirmation) and mass spectrometry (e.g., ESI-MS for molecular weight validation) .

Q. How does the stability of this compound influence experimental design?

The acetylated form (3,4,6-tri-O-acetyl) is stable under anhydrous conditions but hydrolyzes in aqueous environments. Researchers must:

  • Store the compound at –20°C in desiccated, sealed vials to prevent moisture exposure .
  • Avoid prolonged exposure to basic conditions, which may cleave the glycosidic bond . Stability assessments should include HPLC monitoring of degradation products over time .

Advanced Research Questions

Q. What challenges arise in resolving conflicting data on glycosylation efficiency with this compound?

Discrepancies in glycosylation yields (e.g., 60–85% in different studies) often stem from:

  • Steric hindrance : Bulky protecting groups (e.g., benzyl vs. acetyl) on the glucopyranosyl donor .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce reaction specificity . Mitigation strategies include optimizing temperature (4–25°C) and using catalytic additives like trimethylsilyl triflate .

Q. How is this compound utilized to study mucin-type O-glycosylation in vivo?

The compound serves as a substrate for GalNAc-transferases , enzymes responsible for initiating mucin glycosylation. Key applications:

  • Enzyme kinetics : Measuring KmK_m and VmaxV_{max} values using radiolabeled UDP-GalNAc donors .
  • Structural probing : Incorporating the serine-glycan conjugate into synthetic peptides to analyze glycan-protein interactions via X-ray crystallography or SPR .

Q. What methodological approaches address low yields in synthesizing hyaluronic acid analogs with this compound?

Hyaluronic acid disaccharide repeats require precise β-(1→3) and β-(1→4) linkages. Challenges include:

  • Regioselectivity : Use of temporary protecting groups (e.g., benzylidene) to direct glycosylation .
  • Orthogonal deprotection : Sequential removal of acetyl and benzyl groups via Zemplén conditions or hydrogenolysis . Yields improve with iterative HPLC purification and MS/MS validation of intermediate structures .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives show variability in anomeric proton signals?

Observed shifts (δ 4.5–5.5 ppm for α/β anomers) depend on:

  • Solvent polarity : DMSO-d6 vs. CDCl3 alters hydrogen bonding and peak splitting .
  • Temperature : Elevated temperatures (>30°C) may average out rotameric states, simplifying spectra . Researchers should standardize conditions and compare data with computational models (e.g., DFT-based NMR predictions ) .

Methodological Recommendations

  • Synthetic Optimization : Screen glycosyl donors (e.g., imidates vs. bromides) for site-specific coupling .
  • Analytical Rigor : Combine 2D NMR (HSQC, COSY) with high-resolution MS to resolve structural ambiguities .
  • Biological Validation : Use glycan microarrays to test binding affinity with lectins or antibodies post-synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
Reactant of Route 2
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine

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